![molecular formula C20H19ClN2O2 B7691275 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide](/img/structure/B7691275.png)
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide
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Overview
Description
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as IQ-1S, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They are known to interact with various targets such as antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinolines are known to inhibitDNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities exhibited by quinoline derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the Wnt signaling pathway. However, one of the limitations of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide. One area of interest is the development of more potent and selective analogs of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide that can be used for cancer therapy. Another potential direction is the investigation of the effects of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide on other signaling pathways and cellular processes. Finally, further studies are needed to determine the safety and efficacy of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide in vivo, which will be critical for its potential use as a therapeutic agent.
Synthesis Methods
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide can be synthesized through a multistep process that involves the reaction of 2-hydroxy-3-formylquinoline with 4-chloro-N-isopropylbenzamide in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques.
Scientific Research Applications
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylbenzamide can inhibit the activity of the Wnt signaling pathway, which is known to play a crucial role in the development and progression of various types of cancer.
properties
IUPAC Name |
4-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-13(2)23(20(25)14-7-9-17(21)10-8-14)12-16-11-15-5-3-4-6-18(15)22-19(16)24/h3-11,13H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZACFYKWVCIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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